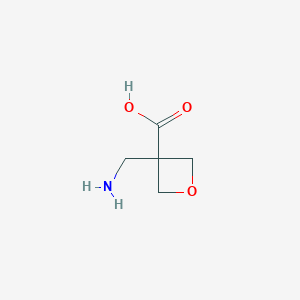![molecular formula C7H12N2O5S B2770773 ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate CAS No. 1785814-81-4](/img/structure/B2770773.png)
ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acrylates are a family of polymers which can be synthesized from acrylate monomers . These monomers are esters containing vinyl groups, which are two carbon atoms double-bonded to each other, directly attached to the carbonyl carbon of the ester group .
Synthesis Analysis
The synthesis of acrylates typically involves the reaction of the corresponding alcohol with acrylic acid, resulting in the formation of an ester . The exact synthesis process can vary depending on the specific acrylate being produced.Molecular Structure Analysis
The molecular structure of acrylates generally consists of a vinyl group attached to a carbonyl carbon of an ester group . The exact structure can vary depending on the specific acrylate and the substituents present on the molecule.Chemical Reactions Analysis
Acrylates can undergo a variety of chemical reactions, including polymerization and other addition reactions . The specific reactions and their mechanisms can vary depending on the specific acrylate and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
Acrylates are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness . They also have good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .Aplicaciones Científicas De Investigación
Hydrophobically Modified Sulfobetaine Copolymers
A study by Woodfield et al. (2014) presented the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, leading to sulfobetaine copolymers incorporating hydrophobic components. This novel approach enables the synthesis of copolymers with antifouling properties, hemocompatibility, and stimulus-responsive behavior, highlighting the versatile applications of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate in developing advanced materials with specific physical and chemical properties Peter A. Woodfield, Yicheng Zhu, Yiwen Pei, & P. Roth, 2014.
pH/Temperature-Responsive Materials
Kohsaka, Matsumoto, and Kitayama (2015) demonstrated the polymerization of ethyl α-(aminomethyl)acrylate, a β-amino acid ester, which exhibited pH/temperature responsiveness in aqueous media. This research underscores the potential of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate derivatives in creating smart materials that respond to environmental changes, promising for various applications including drug delivery systems and responsive coatings Yasuhiro Kohsaka, Y. Matsumoto, & T. Kitayama, 2015.
Supramolecular Assembly
Matos et al. (2016) synthesized a mixture of E and Z isomers of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate and characterized the Z isomer's structure through single crystal X-ray diffraction. This work highlights the compound's role in forming supramolecular assemblies with potential applications in materials science, particularly in designing new molecular architectures with specific functionalities Catiúcia R M O Matos, Letícia S. Vitorino, P. Oliveira, et al., 2016.
Enhanced Oil Recovery
A novel study by Gou et al. (2015) on the synthesis of acrylamide-based copolymers, functionalized with imidazoline derivative and/or sulfonate, showcased the application of similar chemical structures in enhancing oil recovery. These copolymers exhibited excellent thickening property, shear stability, and temperature resistance, underscoring the potential of ethyl (2Z)-2-acetyl-3-[(aminosulfonyl)amino]acrylate derivatives in industrial applications like oil recovery S. Gou, S. Luo, Tongyi Liu, et al., 2015.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl (Z)-3-hydroxy-2-[(E)-sulfamoyliminomethyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5S/c1-3-14-7(11)6(5(2)10)4-9-15(8,12)13/h4,10H,3H2,1-2H3,(H2,8,12,13)/b6-5-,9-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXMGBHDCJMYFJ-CXBDEZGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)C=NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/C=N/S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![N-[4-(Benzimidazol-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2770697.png)
![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)

![1-(2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)-N-[(2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octan-5-yl)methyl]methanamine;hydrochloride](/img/structure/B2770702.png)
![1-4-[(5-Amino-4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2770703.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)


![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)

![2-({4-[(cyclopentylamino)carbonyl]piperazin-1-yl}methyl)-N,N-diethyl-1,3-benzoxazole-5-carboxamide](/img/structure/B2770713.png)